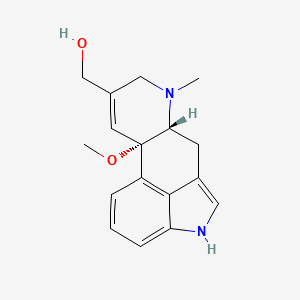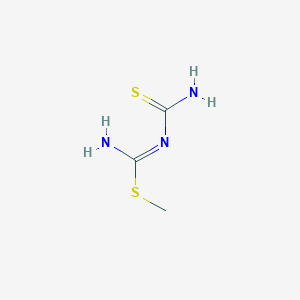
methyl N'-carbamothioylcarbamimidothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl N’-carbamothioylcarbamimidothioate is an organic compound with a complex structure that includes both carbamothioyl and carbamimidothioate functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl N’-carbamothioylcarbamimidothioate typically involves the reaction of primary, secondary, or aromatic amines with dimethyl carbonate in the presence of solid catalysts. This method is environmentally friendly as it avoids the use of hazardous materials like phosgene . The reaction conditions usually involve temperatures around 150°C and the use of catalysts such as iron-chrome (TZC-3/1), which can yield high purity products .
Industrial Production Methods
In industrial settings, the production of methyl N’-carbamothioylcarbamimidothioate can be scaled up using continuous flow systems. These systems allow for the efficient and safe production of carbamates by reacting amines with organic carbonates under controlled conditions . The use of non-metallic reagents and catalysts further enhances the sustainability of the process .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl N’-carbamothioylcarbamimidothioate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its corresponding sulfoxide or sulfone derivatives.
Reduction: Reducing agents can be used to convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiocarbamoyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The reaction conditions vary depending on the desired product but generally involve moderate temperatures and the use of solvents like toluene or ethanol .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted carbamates.
Applications De Recherche Scientifique
Methyl N’-carbamothioylcarbamimidothioate has several scientific research applications:
Mécanisme D'action
The mechanism of action of methyl N’-carbamothioylcarbamimidothioate involves its interaction with specific molecular targets and pathways. The compound acts by inhibiting key enzymes and proteins involved in cellular processes. For example, it can inhibit acetylcholinesterase, leading to the accumulation of acetylcholine and subsequent disruption of nerve signal transmission . This mechanism is particularly relevant in its use as a pesticide and therapeutic agent.
Comparaison Avec Des Composés Similaires
Methyl N’-carbamothioylcarbamimidothioate can be compared with other similar compounds such as:
Methyl carbamate: A simpler carbamate compound with similar chemical properties but different applications.
Ethyl N-methylcarbamate: Another carbamate ester with distinct pharmacological properties.
N-methylurea: A related compound with applications in organic synthesis and medicinal chemistry.
Propriétés
Numéro CAS |
40056-40-4 |
|---|---|
Formule moléculaire |
C3H7N3S2 |
Poids moléculaire |
149.2 g/mol |
Nom IUPAC |
methyl N'-carbamothioylcarbamimidothioate |
InChI |
InChI=1S/C3H7N3S2/c1-8-3(5)6-2(4)7/h1H3,(H4,4,5,6,7) |
Clé InChI |
UXBJAMCSQXIMQB-UHFFFAOYSA-N |
SMILES isomérique |
CS/C(=N/C(=S)N)/N |
SMILES canonique |
CSC(=NC(=S)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




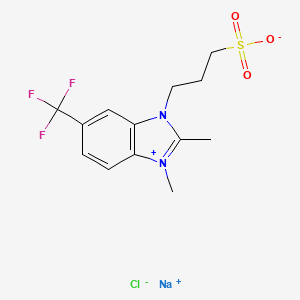
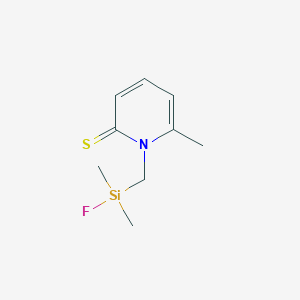
![alpha,3,4-Tris[(tetrahydro-2H-pyran-2-yl)oxy]benzeneacetic Acid Methyl Ester](/img/structure/B13418921.png)
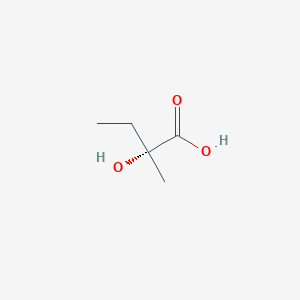
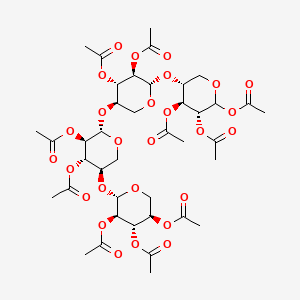
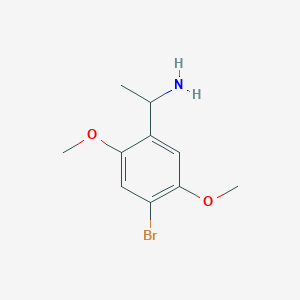
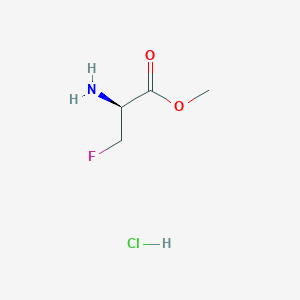

![(2R,3R)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine](/img/structure/B13418968.png)

![[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-2-(hydroxymethyl)-6-[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl] acetate](/img/structure/B13418976.png)
